2-Chloro-3-cyanobenzaldehyde
Overview
Description
2-Chloro-3-cyanobenzaldehyde: is an organic compound with the molecular formula C8H4ClNO and a molecular weight of 165.58 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a cyano group at the third position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Scientific Research Applications
2-Chloro-3-cyanobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-cyanobenzaldehyde can be achieved through several methods. One common method involves the reaction of 2-chlorobenzaldehyde with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the cyano group replaces the bromine atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-cyanobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 2-Chloro-3-cyanobenzoic acid.
Reduction: 2-Chloro-3-cyanobenzyl alcohol.
Substitution: 2-Amino-3-cyanobenzaldehyde (when reacted with amines).
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyanobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The cyano group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Chlorobenzaldehyde: Lacks the cyano group, making it less reactive in certain chemical reactions.
3-Cyanobenzaldehyde: Lacks the chlorine atom, affecting its chemical properties and reactivity.
2-Chloro-4-cyanobenzaldehyde: Has the cyano group at a different position, leading to different chemical behavior.
Uniqueness: 2-Chloro-3-cyanobenzaldehyde is unique due to the presence of both chlorine and cyano substituents on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-3-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYGQIWGZGMFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474819 | |
Record name | 2-Chloro-3-cyanobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165187-24-6 | |
Record name | 2-Chloro-3-cyanobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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